molecular formula C11H18O3 B14331602 6-[(Oxan-2-yl)oxy]hex-2-enal CAS No. 98076-79-0

6-[(Oxan-2-yl)oxy]hex-2-enal

Cat. No.: B14331602
CAS No.: 98076-79-0
M. Wt: 198.26 g/mol
InChI Key: FXRQMGQJKCTRFW-UHFFFAOYSA-N
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Description

6-[(Oxan-2-yl)oxy]hex-2-enal is an organic compound with the molecular formula C11H18O3. It is characterized by the presence of an oxane (tetrahydropyran) ring attached to a hexenal chain. This compound is a type of α,β-unsaturated aldehyde, which is known for its reactivity and versatility in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(Oxan-2-yl)oxy]hex-2-enal typically involves the reaction of hex-2-enal with oxane derivatives under controlled conditions. One common method is the ring-opening of cyclopropanols followed by oxidation. The reaction conditions often include the use of N-methylmorpholine N-oxide as an oxidizing agent .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using allyl bromides and cyclopropyl sulfonates. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

6-[(Oxan-2-yl)oxy]hex-2-enal undergoes various types of chemical reactions, including:

    Oxidation: Conversion to carboxylic acids or other oxidized products.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: N-methylmorpholine N-oxide, chromium compounds.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

Scientific Research Applications

6-[(Oxan-2-yl)oxy]hex-2-enal has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-[(Oxan-2-yl)oxy]hex-2-enal involves its reactivity as an α,β-unsaturated aldehyde. It can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the α,β-unsaturated system. This reactivity is crucial for its role in various synthetic pathways and biological interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(Oxan-2-yl)oxy]hex-2-enal is unique due to the presence of the oxane ring, which imparts distinct chemical properties and reactivity. This structural feature makes it valuable in specific synthetic applications and research studies .

Properties

CAS No.

98076-79-0

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

6-(oxan-2-yloxy)hex-2-enal

InChI

InChI=1S/C11H18O3/c12-8-4-1-2-5-9-13-11-7-3-6-10-14-11/h1,4,8,11H,2-3,5-7,9-10H2

InChI Key

FXRQMGQJKCTRFW-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCCCC=CC=O

Origin of Product

United States

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